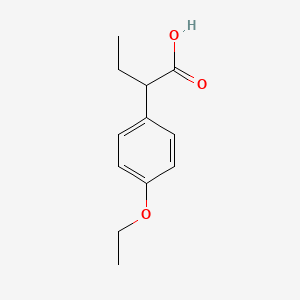
(R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a furan ring substituted with two methyl groups and an ethanamine side chain. This compound’s stereochemistry is denoted by the ®-configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 2 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an amine group.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the amine group is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the compound to reduce the furan ring or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the amine group are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may yield a fully saturated amine.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: It may be explored for its potential pharmacological properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in drug development or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The enantiomer of the compound with (S)-configuration.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,5-Dimethylfuran-3-yl)ethanol: A similar compound with an alcohol group instead of an amine group.
Uniqueness
The ®-configuration of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine may impart unique stereochemical properties that influence its reactivity and interaction with other molecules, distinguishing it from its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |
Clave InChI |
MTHKKBLSINVYHP-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)[C@@H](C)N |
SMILES canónico |
CC1=CC(=C(O1)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


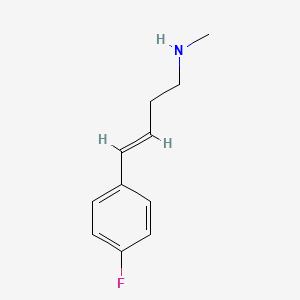
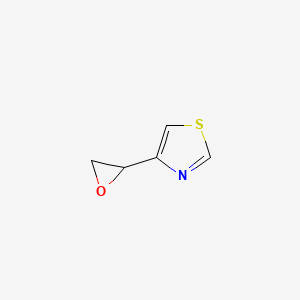

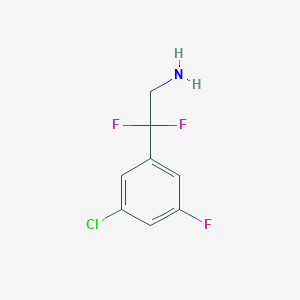
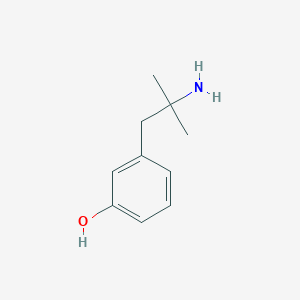
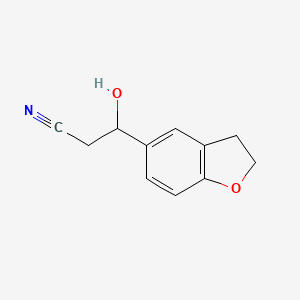

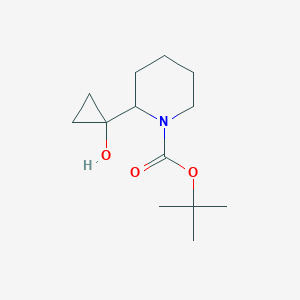
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
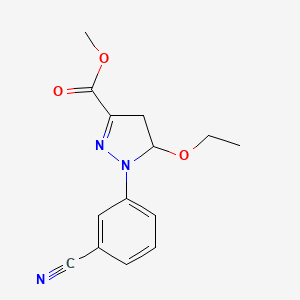
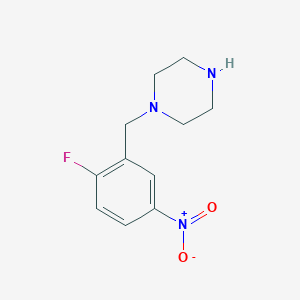
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
